molecular formula C16H12ClN3O2 B2594893 2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide CAS No. 871561-22-7

2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide

Cat. No. B2594893
CAS RN: 871561-22-7
M. Wt: 313.74
InChI Key: LDCNLZWRJZKONC-UHFFFAOYSA-N
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Description

“2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” is a compound that belongs to the quinoline-4-carboxamide series . This series was identified from a phenotypic screen of the Dundee protein kinase library 3D7 strain . The most active compound of the original hit series displayed good activity in vitro against a chloroquine sensitive strain (3D7) and good selectivity index (>100-fold) against a human cell line (MRC-5) .


Synthesis Analysis

The synthesis of this compound involves several steps. An efficient synthetic route was designed for rapid access to a variety of analogues . This involved the reaction of 5-fluoroisatin or 5-chloroisatin with malonic acid in refluxing acetic acid to provide an intermediate . A one-pot chlorination and amide formation was achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF followed by reaction of the intermediate acid chloride with 2-pyrrolidin-1-ylethanamine in THF at room temperature . The intermediate underwent aromatic nucleophilic substitution with a range of amines under microwave irradiation in acetonitrile to afford the compounds .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” is complex, with multiple functional groups and rings . It contains a quinoline ring, a pyridine ring, and a carboxamide group . The presence of these groups and the specific arrangement of atoms and bonds in the molecule contribute to its chemical properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” are complex and involve multiple steps . The reactions include aromatic nucleophilic substitution, chlorination, and amide formation . These reactions are facilitated by various reagents and conditions, such as thionyl chloride, DMF, and microwave irradiation .

Scientific Research Applications

Pharmacological Evolution

In pharmacological research, derivatives of quinoline compounds, like 2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide , are synthesized and evaluated for their therapeutic potential. This includes studying their binding affinity to different proteins and their pharmacokinetics .

Organic Synthesis: Suzuki–Miyaura Coupling

The related boronic acid derivatives of this compound can be used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. These reactions are pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules .

Chemical Biology: Protein-Protein Interaction Studies

In chemical biology, the compound’s ability to interact with proteins can be utilized to study protein-protein interactions. This is crucial for understanding cellular processes and developing targeted therapies .

properties

IUPAC Name

2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-22-15-7-6-10(9-18-15)19-16(21)12-8-14(17)20-13-5-3-2-4-11(12)13/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCNLZWRJZKONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide

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